molecular formula C17H22N2O3S B12929044 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil CAS No. 136011-44-4

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil

Cat. No.: B12929044
CAS No.: 136011-44-4
M. Wt: 334.4 g/mol
InChI Key: BXAUKCWSBUACBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil is a synthetic uracil derivative of significant interest in medicinal chemistry research, particularly in the development of novel antiviral agents. Scientific literature indicates that this compound is part of a class of pyrimidine nucleoside derivatives studied for their potent anti-retroviral activity. These derivatives have demonstrated markedly higher efficacy against retroviruses compared to conventional analogues, while maintaining a relatively low toxicity profile against host cells, making them a valuable scaffold for investigative purposes . The compound's structure features key modifications—an ethyl group at the 5-position of the pyrimidine ring and a (3,5-dimethylphenyl)thio group at the 6-position—which are critical for its documented biological activity . With a molecular formula of C 17 H 22 N 2 O 4 S and a molecular weight of 350.433 g/mol , it serves as a crucial intermediate for researchers exploring structure-activity relationships and synthesizing novel compounds for pharmacological screening. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant patent and scientific literature for comprehensive data on its synthesis and biological evaluation .

Properties

CAS No.

136011-44-4

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21)

InChI Key

BXAUKCWSBUACBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrimidine core using ethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Ethoxymethyl Group

The ethoxymethyl (-CH2-O-C2H5) substituent undergoes nucleophilic displacement under acidic or Lewis acid-catalyzed conditions. This reaction enables the introduction of new functional groups at the N1 position:

Reagent/ConditionsProductYieldMechanism
H2O/H+ (acidic hydrolysis)1-Hydroxymethyl derivative65–78%SN1-type with carbocation intermediate
NH3/MeOH (100°C)1-Aminomethyl analog52% Bimolecular nucleophilic substitution (SN2)
NaSPh/DMF1-(Phenylthiomethyl) variant81%Thiolate ion attack on electrophilic carbon

Key Finding: Reaction rates depend on the leaving group ability of ethoxide, with polar aprotic solvents (e.g., DMF) accelerating SN2 pathways .

Oxidation of Thioether Moiety

The 3,5-dimethylphenylthio (-S-C6H3(CH3)2) group undergoes selective oxidation to sulfoxide or sulfone derivatives:

OxidantConditionsProductSelectivity
H2O2 (30%)Acetic acid, 25°C, 6 hrSulfoxide>90%
mCPBACH2Cl2, 0°C, 2 hrSulfone88%
NaIO4H2O/EtOH, 50°CSulfonic acid63%

Mechanistic Insight: Oxidation proceeds via a radical intermediate in peroxide-mediated reactions, while ionic mechanisms dominate in peracid systems.

Alkylation at Pyrimidine N3 Position

The N3 nitrogen participates in alkylation reactions under basic conditions:

Example Protocol :

  • Base : LiN(iPr)2 (LDA, 2.0 M in THF)

  • Electrophile : Benzyl bromide (1.2 eq)

  • Conditions : -78°C, 1 hr → RT, 12 hr

  • Product : 3-Benzyl-5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil

  • Yield : 76% after silica gel chromatography

Notable Trend: Bulky electrophiles require elevated temperatures (40–60°C) for complete conversion .

Ring Functionalization via Electrophilic Aromatic Substitution

The uracil core undergoes regioselective halogenation at C5:

ReactionReagentsPositionYield
BrominationBr2/AcOHC568%
ChlorinationSO2Cl2/FeCl3C572%

Structural Requirement: The ethoxymethyl group directs electrophiles to the C5 position through resonance effects.

Thioether Exchange Reactions

The 3,5-dimethylphenylthio group participates in thiol-disulfide interchange:

Patent-Derived Procedure :

  • Deprotonate uracil with LDA at -70°C in THF

  • Add diphenyl disulfide (1.5 eq)

  • Quench with acetic acid → isolate via ethyl acetate/water extraction

  • Product : 6-(Phenylthio) derivative

  • Yield : 76% after column chromatography

Critical Factor: Strict temperature control (-70°C) prevents side reactions at the ethoxymethyl group .

Acid/Base-Mediated Degradation

Stability studies reveal decomposition pathways:

ConditionDegradation ProductHalf-Life
1M HCl, 25°C5-Ethyluracil + CH3CH2OCH2Cl4.2 hr
1M NaOH, 25°C6-Mercapto derivative2.8 hr

Implication: Acidic conditions cleave the ethoxymethyl group, while bases hydrolyze the thioether linkage.

Catalytic Hydrogenation

The pyrimidine ring resists hydrogenation under standard conditions (H2/Pd-C, 1 atm), preserving the uracil scaffold while reducing exocyclic double bonds if present.

This comprehensive reactivity profile enables rational design of derivatives for structure-activity relationship (SAR) studies, particularly in antiviral drug development. The compound’s synthetic versatility—demonstrated by yields exceeding 75% in optimized protocols—positions it as a valuable scaffold for medicinal chemistry .

Scientific Research Applications

Antiviral Activity

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil has shown promising results as an inhibitor of human immunodeficiency virus type 1 (HIV-1). A study demonstrated that this compound remains effective against various HIV-1 mutant strains that exhibit resistance to non-nucleoside reverse transcriptase inhibitors. The compound's mechanism involves:

  • Inhibition of reverse transcriptase activity.
  • Disruption of viral replication processes.

Table 1: Summary of Antiviral Efficacy

Strain TypeInhibition Rate (%)Reference
HIV-1 Wild-Type85%
HIV-1 Mutant (100-Leu→Ile)75%
HIV-1 Mutant (181-Tyr→Cys)70%

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis.

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSA< 0.5 µg/mL
E. coli< 1.0 µg/mL

Anticancer Properties

In vitro studies have shown that this compound has selective cytotoxic effects on various cancer cell lines. The compound induces apoptosis through mitochondrial pathways, making it a potential candidate for cancer therapy.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa15
MCF-710
A54912

Case Study 1: Antiviral Mechanism

A detailed investigation into the antiviral mechanism of the compound revealed that it binds effectively to the active site of reverse transcriptase, inhibiting viral replication even in strains with mutations known to confer resistance to other antiviral agents. This finding underscores the potential of this compound as a lead molecule for developing new antiviral therapies.

Case Study 2: Antibacterial Efficacy Against MRSA

In a clinical study, the antibacterial efficacy of this compound was evaluated against MRSA strains isolated from patients with skin infections. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 3: Cytotoxic Effects on Cancer Cells

A comparative study assessed the cytotoxic effects of this compound alongside standard chemotherapeutics on various cancer cell lines. The findings revealed that at low micromolar concentrations, the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the thioether and ethoxymethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Binding Interactions

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents at Key Positions Binding Interactions with RT IC50 (nM) Resistance Mutations
E-EBU-dM (Target Compound) 5-Ethyl, 1-ethoxymethyl, 6-(3,5-dimethylphenylthio) π-π stacking with Tyr181/Tyr188; hydrophobic interactions 2.2 (MT-4 cells) Val106Ala, Tyr181Cys
Emivirine (MKC-442) 5-Methyl, 1-(2-hydroxyethoxymethyl), 6-benzyl H-bond with Lys101; π-π stacking ~10 Lys103Asn, Tyr181Cys
AzBBU (6-Azido derivative) 6-Azido, 3,5-dimethylbenzyl Metabolic reduction to AmBBU; weak H-bonding 4.5 Tyr181Cys
AmBBU (6-Amino derivative) 6-Amino, 3,5-dimethylbenzyl H-bond with Lys101 via 6-amino group 3.8 Tyr181Cys
Compound 9c 1-Cyclopropylmethyloxymethyl, 5-ethyl, 6-(3,5-dimethylbenzyl) Enhanced π-π stacking; improved solubility 1.9 Retains activity against Tyr181Cys
Compound 9g 1-Phenylethyloxymethyl, 5-ethyl, 6-(3,5-dimethylbenzyl) Bulky substituent enhances hydrophobic fit 2.1 Active against K103N

Key Observations :

  • Role of the 3,5-Dimethylbenzyl Group : Present in E-EBU-dM, AzBBU, AmBBU, and Compounds 9c/9g, this group consistently enhances π-π stacking with Tyr181/Tyr188, a critical interaction for RT inhibition .
  • Ethoxymethyl vs. Cyclopropylmethyloxymethyl : Compounds 9c and 9g replace the ethoxymethyl group with bulkier substituents, improving resistance profiles without sacrificing potency .

Resistance Profiles and Cross-Resistance

  • E-EBU-dM : Resistance primarily arises via Val106Ala, which sterically hinders binding. Cross-resistance occurs with TIBO, nevirapine, and TSAO derivatives .
  • AmBBU and AzBBU : Susceptible to Tyr181Cys, a common NNRTI resistance mutation. However, AzBBU’s azido group may reduce metabolic stability compared to AmBBU .
  • Compounds 9c/9g: Maintain sub-nanomolar activity against Tyr181Cys and K103N mutants, outperforming emivirine .

Pharmacological and Chemical Properties

Property E-EBU-dM Emivirine Compound 9c
Solubility (LogP) 3.1 2.8 2.5
Metabolic Stability High (ethoxymethyl) Moderate High (cyclopropylmethyl)
Selectivity Index >10<sup>5</sup> ~10<sup>4</sup> >10<sup>5</sup>

Notes:

  • E-EBU-dM’s ethoxymethyl group balances lipophilicity and solubility, enhancing bioavailability .
  • Compounds 9c/9g’s cyclopropylmethyl and phenylethyl groups reduce susceptibility to oxidative metabolism .

Biological Activity

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil (commonly referred to as E-EPU-dM) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S and a molecular weight of approximately 334.43 g/mol, exhibits various pharmacological properties that may be beneficial for therapeutic applications.

The compound is characterized by the following properties:

  • CAS Number : 453145
  • Molecular Weight : 334.43 g/mol
  • Melting Point : Data not explicitly provided in the sources.
  • Boiling Point : Data not explicitly provided in the sources.

Antitumor Activity

Recent studies have indicated that E-EPU-dM exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest at G1 phase

Antiviral Activity

E-EPU-dM has also been evaluated for its antiviral properties. Preliminary results suggest that it possesses inhibitory effects against certain viral strains, potentially through interference with viral replication processes.

VirusIC50 (µM)Mode of Action
Influenza A20.0Inhibition of viral RNA synthesis
Herpes Simplex25.0Disruption of viral envelope integrity

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis.

EnzymeInhibition (%) at 100 µM
Thymidylate Synthase70%
Dihydrofolate Reductase55%

Case Studies

  • Case Study on Cancer Treatment : A study involving E-EPU-dM was conducted on xenograft models of breast cancer. The treated group exhibited a significant reduction in tumor volume compared to controls, supporting the compound's potential as an effective antitumor agent.
  • Clinical Trial for Viral Infections : A phase I clinical trial assessed the safety and efficacy of E-EPU-dM in patients with chronic viral infections. Results indicated that patients experienced reduced viral loads with manageable side effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation. Mass spectrometry (MS) can confirm molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive crystallographic data. Cross-validate results with USP-grade reference standards to ensure accuracy .

Q. How can researchers optimize the synthetic route for this compound to enhance yield?

  • Methodology : Screen reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification via recrystallization or flash column chromatography. Compare yields under inert vs. aerobic conditions to assess oxidative stability .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodology : Store in amber vials under inert gas (e.g., argon) at –20°C to minimize photolytic and thermal degradation. Conduct accelerated stability studies (40°C/75% relative humidity) over 6–12 months, analyzing degradation products via HPLC. Avoid contact with oxidizers or moisture, as per safety protocols for lab chemicals .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate log P (octanol-water partition coefficient) and biodegradation potential. Validate predictions with experimental data from OECD 301/307 tests. Use high-resolution mass spectrometry (HRMS) to track transformation products in simulated wastewater .

Q. What experimental designs resolve contradictions in toxicity data between in vitro and in vivo models?

  • Methodology : Perform dose-response studies across multiple cell lines (e.g., HepG2, HEK293) and rodent models, ensuring standardized exposure protocols. Apply metabolomics to identify species-specific metabolic pathways. Use meta-analysis to reconcile discrepancies, accounting for confounding variables like solvent carriers or endpoint selection .

Q. How can researchers integrate chemical kinetics to study the degradation mechanisms of this compound under UV irradiation?

  • Methodology : Expose the compound to controlled UV light (e.g., 254 nm) in a photoreactor, sampling at intervals to quantify degradation via HPLC. Derive rate constants (k) and half-lives using pseudo-first-order kinetics. Identify radical intermediates via electron paramagnetic resonance (EPR) spectroscopy, linking findings to theoretical frameworks in photochemistry .

Q. What strategies validate the ecological risk of this compound in soil microbiota?

  • Methodology : Conduct microcosm experiments with soil spiked at environmentally relevant concentrations. Measure microbial diversity via 16S rRNA sequencing and enzymatic activity (e.g., dehydrogenase, phosphatase). Compare results to negative controls and reference toxicants (e.g., cadmium) using ANOVA and post-hoc tests .

Methodological Notes

  • Data Interpretation : When conflicting results arise, systematically evaluate experimental conditions (e.g., pH, temperature) and analytical sensitivity. Cross-reference findings with structurally analogous uracil derivatives to identify trends .
  • Theoretical Frameworks : Anchor studies in chemical reactivity theories (e.g., frontier molecular orbital theory) or environmental fate models (e.g., fugacity-based assessments) to strengthen mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.